molecular formula C11H17N3O2 B2523904 Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate CAS No. 544704-07-6

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B2523904
CAS No.: 544704-07-6
M. Wt: 223.276
InChI Key: YVZDPXNLDCDBLB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA. This particular compound is characterized by its tert-butyl group attached to the carboxylate moiety, along with amino and dimethyl substitutions on the pyrimidine ring.

Preparation Methods

The synthesis of tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as acetylacetone and guanidine, the pyrimidine ring is formed through a cyclization reaction.

    Introduction of Dimethyl Groups: Methylation reactions are carried out to introduce the dimethyl groups at the 4 and 6 positions of the pyrimidine ring.

    Amination: The amino group is introduced at the 2 position through nucleophilic substitution reactions.

    Carboxylation and Tert-butyl Protection: The carboxylate group is introduced, followed by protection with a tert-butyl group to yield the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxylate group to an alcohol.

    Hydrolysis: The tert-butyl group can be removed through hydrolysis under acidic or basic conditions, yielding the free carboxylic acid.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino and carboxylate groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate include:

    2-amino-4,6-dimethylpyrimidine: Lacks the carboxylate and tert-butyl groups, making it less versatile in certain applications.

    Tert-butyl 2-amino-4-methylpyrimidine-5-carboxylate: Similar structure but with only one methyl group, affecting its chemical properties and reactivity.

    2-amino-4,6-dimethylpyrimidine-5-carboxylic acid: The free acid form without the tert-butyl protection, making it more reactive in certain conditions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-6-8(7(2)14-10(12)13-6)9(15)16-11(3,4)5/h1-5H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZDPXNLDCDBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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